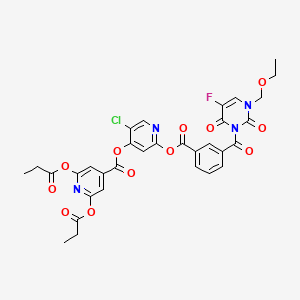
Pirotinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with potential antineoplastic activity. Upon administration, this compound selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.
Applications De Recherche Scientifique
Pirotinib is an orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, which includes ErbB1 (EGFR), ErbB2 (HER2), and ErbB4 (HER4). Its mechanism of action involves selective and irreversible binding to these receptors, leading to the inhibition of cell growth and angiogenesis in tumors that overexpress these RTKs. EGFRs are significantly involved in tumor cell proliferation and vascularization, making them overexpressed in various cancer types. The targeting of these receptors by this compound suggests its potential application in the treatment of cancers characterized by the overexpression of EGFR, HER2, and HER4. This mode of action underscores the scientific basis for exploring this compound in cancer research, particularly in studies aimed at understanding and intervening in the pathways that drive tumor growth and spread (This compound, 2020).
The research landscape around this compound reflects a broader interest in kinase inhibitors as a class of therapeutic agents. Similar compounds, such as larotrectinib, have demonstrated efficacy across various tumor types harboring specific genetic alterations, such as TRK fusions. Larotrectinib's success in treating cancers with TRK fusions, which occur in diverse cancers in children and adults, highlights the potential of targeting specific molecular pathways with kinase inhibitors. These findings are part of a growing body of evidence supporting the role of targeted therapies in oncology, where the focus shifts towards the molecular and genetic underpinnings of cancer (Drilon et al., 2018). Moreover, the development and approval of larotrectinib based on its mechanism of action, rather than the specific type of cancer, underscore the importance of molecularly targeted approaches in the development of new cancer treatments (Scott, 2019).
Propriétés
Formule moléculaire |
C19H19N3O2 |
|---|---|
Apparence |
Solid powder |
Synonymes |
KBP-5209; KBP 5209; KBP5209; Pirotinib; none |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea](/img/structure/B1150082.png)
